molecular formula C9H7NO4 B13664991 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid

4-Methoxybenzo[c]isoxazole-3-carboxylic Acid

Cat. No.: B13664991
M. Wt: 193.16 g/mol
InChI Key: CGNMZVWKNJUIBI-UHFFFAOYSA-N
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Description

4-Methoxybenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Methoxybenzo[c]isoxazole-3-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Oxazole: Another five-membered ring with one oxygen and one nitrogen atom, but at different positions.

    Isoxazole: The parent compound of 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid.

    Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and carboxylic acid functionality make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4-methoxy-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)8(9(11)12)14-10-5/h2-4H,1H3,(H,11,12)

InChI Key

CGNMZVWKNJUIBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NOC(=C21)C(=O)O

Origin of Product

United States

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